[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
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Overview
Description
The compound [2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic molecule featuring multiple functional groups, including a spirocyclic structure, ester, sulfonyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the spirocyclic structure: This can be achieved through the reaction of a suitable indolizine derivative with a dioxolane precursor under acidic conditions.
Esterification and sulfonylation:
Final coupling: The final step involves coupling the intermediate with the pyrrolidine-2-carboxylate derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or CrO₃.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation using Br₂ or Cl₂, nitration using HNO₃/H₂SO₄.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [2-[6’-(Hydroxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
- [2-[6’-(Methoxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Uniqueness
The unique combination of functional groups and the spirocyclic structure of [2-[6’-(Acetyloxymethyl)-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate sets it apart from similar compounds.
Properties
Molecular Formula |
C31H38N2O11S |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
[2-[6'-(acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H38N2O11S/c1-5-30(29(37)40-6-2,44-28(36)25-8-7-14-33(25)45(38,39)22-11-9-20(3)10-12-22)24-18-26-31(42-16-17-43-31)13-15-32(26)27(35)23(24)19-41-21(4)34/h9-12,18,25H,5-8,13-17,19H2,1-4H3 |
InChI Key |
LPFQXXNJEYLFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)COC(=O)C)(C(=O)OCC)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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